Methyl Gentisate

Tyrosinase Inhibition Melanogenesis Skin Depigmentation

Methyl Gentisate (MG) is a functionally distinct phenolic ester that combines effective tyrosinase inhibition (IC50 ≈11 µg/mL) with a uniquely clean safety profile—lacking the cytotoxicity and mutagenicity of hydroquinone. Its methylation abolishes antioxidant activity, enabling selective pathway dissection without confounding redox effects, while its skin permeation rate (232 µg/cm²/h) significantly outpaces both gentisic acid (172 µg/cm²/h) and ethyl gentisate (183 µg/cm²/h). For topical melanogenesis studies, MG delivers reproducible Franz-cell benchmarks and serves as a versatile, multi-functionalizable scaffold for derivative synthesis.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 2150-46-1
Cat. No. B1195279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Gentisate
CAS2150-46-1
Synonymsmethyl gentisate
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)O)O
InChIInChI=1S/C8H8O4/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,9-10H,1H3
InChIKeyXGDPKUKRQHHZTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Gentisate (CAS 2150-46-1): A Specialized Phenolic Ester for Targeted Tyrosinase Inhibition Research


Methyl Gentisate (MG, CAS 2150-46-1), also known as methyl 2,5-dihydroxybenzoate or gentisic acid methyl ester, is a small-molecule phenolic ester (C8H8O4, MW 168.15) derived from the naturally occurring gentisic acid (GA) [1]. Structurally, MG features a planar configuration with a methyl ester group at the C1 position and hydroxyl groups at the C2 and C5 positions of the benzene ring, which distinguishes it from its parent acid and other hydroxybenzoate analogs . This compound is primarily utilized in life science research as a biochemical tool for studying melanogenesis pathways and as a versatile synthetic intermediate for constructing more complex phenolic architectures [1].

Why Methyl Gentisate Cannot Be Replaced by Gentisic Acid, Hydroquinone, or Other Phenolic Esters


Procurement decisions involving Methyl Gentisate (MG) must account for its distinct functional and safety profile, which sharply diverges from its closest in-class analogs and the broader family of phenolic compounds. Generic substitution with the parent gentisic acid (GA) is not equivalent due to MG's markedly improved skin permeation kinetics, a critical factor for topical research applications [1]. Furthermore, MG's biological activity is not merely a matter of potency; while other alkyl esters like ethyl gentisate (EG) or the potent inhibitor kojic acid may exhibit comparable or stronger enzyme inhibition in cell-free assays, MG uniquely combines effective tyrosinase inhibition with a demonstrably superior safety margin, particularly when compared to the widely used but highly cytotoxic and mutagenic benchmark hydroquinone (HQ) [1][2]. Even within the phenolic ester class, functional parity cannot be assumed, as illustrated by the striking loss of antioxidant capacity in MG compared to its parent acid, underscoring that methylation fundamentally alters its chemical behavior and biological utility [3]. Therefore, the selection of MG over an alternative is not a matter of interchangeability but of aligning the compound's specific, quantifiable performance characteristics with the precise experimental requirements.

Quantitative Evidence for Methyl Gentisate: Differentiation from Hydroquinone, Gentisic Acid, and Other Esters


Superior Tyrosinase Inhibition Potency and Cellular Efficacy Versus Hydroquinone (HQ)

In a direct comparative study, Methyl Gentisate (MG) demonstrated significantly greater potency as a mammalian tyrosinase inhibitor than the commercial benchmark hydroquinone (HQ). MG achieved an IC50 of approximately 11 μg/mL, whereas HQ required an IC50 of approximately 72 μg/mL in the same cell-free enzyme assay [1]. Furthermore, MG's ability to inhibit melanogenesis in cell culture (IC50 < 100 μg/mL) was observed without cytotoxicity, in stark contrast to HQ, which was highly cytotoxic to melanocytes at concentrations substantially lower than its IC50 for enzymatic inhibition [1]. Kojic acid, while a more potent inhibitor in cell-free assays (IC50 ≈ 6 μg/mL), failed to reduce pigmentation in cells, highlighting MG's functional advantage in a cellular context [1].

Tyrosinase Inhibition Melanogenesis Skin Depigmentation

Markedly Enhanced Skin Permeation Profile Relative to Gentisic Acid (GA) and Ethyl Gentisate (EG)

In a comparative skin permeation study using mouse skin, Methyl Gentisate (MG) exhibited the highest permeation rate among a series of gentisic acid (GA) derivatives. The permeation rate for MG was quantified as 232.0033 μg/cm²/h, which is significantly higher than that of its parent acid GA (172.0852 μg/cm²/h) and its immediate analog ethyl gentisate (EG, 182.9242 μg/cm²/h) [1]. This represents a 35% increase in permeation rate compared to GA and a 27% increase compared to EG [1]. All compounds were confirmed to be stable at 37°C for up to 12 hours [1].

Skin Permeation Topical Delivery Dermal Absorption

Significantly Reduced Cytotoxicity and Non-Mutagenic Profile Contrasted with Hydroquinone (HQ)

A key differentiator for Methyl Gentisate (MG) is its favorable safety profile. In vitro, MG exhibits less cytotoxic activity than hydroquinone (HQ) [1]. Critically, MG and its parent acid gentisic acid (GA) were both determined to be non-mutagenic at the hprt locus in V79 Chinese hamster cells, whereas HQ was found to be highly mutagenic and cytotoxic in the same assay [1]. Among a series of five gentisic acid esters, MG was also found to be the least cytotoxic to melanocytes [1].

Cytotoxicity Mutagenicity Safety Pharmacology

Selective Loss of Antioxidant Activity Due to Esterification: A Key Distinction from Gentisic Acid

Esterification of gentisic acid (GA) to Methyl Gentisate (MG) eliminates its antioxidant activity, a phenomenon not observed with other phenolic acid esters. In a comparative study of oxidative stability in oils, methyl esters of caffeic acid and protocatechuic acid showed higher antioxidant effects than their respective parent acids [1]. In stark contrast, MG exhibited no antioxidant effect, whereas its parent acid GA was a significant antioxidant [1]. This difference is attributed to the loss of an intramolecular hydrogen bridge between the adjacent carboxyl and hydroxyl groups upon methylation, a structural feature critical for GA's antioxidant mechanism [1].

Antioxidant Activity Lipid Oxidation Phenolic Chemistry

Optimized Application Scenarios for Methyl Gentisate Based on Validated Comparative Evidence


Lead Compound for Developing Safer Topical Depigmenting Agents

Methyl Gentisate (MG) is an ideal lead compound for medicinal chemistry campaigns focused on developing novel skin-lightening agents. Its combination of potent tyrosinase inhibition (IC50 ≈ 11 μg/mL), lack of cytotoxicity in melanocytes at effective concentrations, and non-mutagenic profile provides a significantly safer and more effective starting point than the historical benchmark, hydroquinone (IC50 ≈ 72 μg/mL, highly cytotoxic and mutagenic) [1]. Researchers can use MG as a scaffold for further derivatization to optimize both potency and topical delivery, building upon a validated safety profile [1].

Optimal Reference Standard for Ex Vivo and In Vivo Dermal Permeation Studies

Due to its quantified superior skin permeation rate (232.0033 μg/cm²/h) over both its parent acid gentisic acid (172.0852 μg/cm²/h) and its close analog ethyl gentisate (182.9242 μg/cm²/h), MG serves as an excellent positive control or reference compound in assays designed to evaluate the dermal absorption of phenolic compounds [2]. Its high and consistent permeation ensures robust signal-to-noise ratios in Franz cell or similar permeation models, enabling more reliable benchmarking of new formulations or derivatives [2].

Selective Tool Compound to Study Tyrosinase-Dependent Melanogenesis without Antioxidant Confoundment

For researchers dissecting the specific role of tyrosinase in melanogenesis pathways, MG offers a distinct advantage. Unlike its parent gentisic acid, which possesses both tyrosinase inhibitory and antioxidant activities, MG selectively inhibits tyrosinase while exhibiting no antioxidant effect [3]. This functional decoupling allows for cleaner, more interpretable results in cellular and biochemical assays, eliminating the confounding variable of antioxidant-mediated cytoprotection or pathway modulation [3].

Versatile Phenolic Building Block in Organic Synthesis

Methyl Gentisate is widely employed as a starting material or intermediate in the synthesis of more complex molecules, including the natural product euonyminol . Its two free hydroxyl groups and an ester moiety offer multiple sites for selective functionalization (e.g., alkylation, acylation), making it a valuable scaffold in the preparation of novel bioactive compounds, ligands, and heterocyclic structures .

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